4-Hepten-2-one, 6-methyl-
Description
Historical Trajectories of Research on 4-Hepten-2-one, 6-methyl-
The study of 4-Hepten-2-one, 6-methyl- and its isomers is intrinsically linked to the broader investigation of natural products and synthetic organic chemistry. Early research on similar unsaturated ketones, such as 6-methyl-5-hepten-2-one (B42903) (sulcatone), dates back to their identification in essential oils like lemongrass and citronella oil. chemicalbook.com The synthesis of such compounds has been a subject of interest for many years, with methods like the Carroll reaction and aldol (B89426) condensations being explored. chemicalbook.com
A significant method for synthesizing 4-Hepten-2-one, 6-methyl- involves the aldol condensation of isovaleraldehyde (B47997) with acetone (B3395972). This reaction, typically base-catalyzed, proceeds through the formation of a β-hydroxyketone intermediate, which then dehydrates to yield the α,β-unsaturated ketone. Patents dating back several decades describe processes for producing related methylheptenone isomers, highlighting the long-standing industrial interest in this class of compounds. google.com The evolution of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), has been pivotal in identifying and quantifying 4-Hepten-2-one, 6-methyl- in complex natural mixtures and in monitoring synthetic reactions. researchgate.net
Current Significance and Emerging Research Frontiers for 4-Hepten-2-one, 6-methyl-
The contemporary relevance of 4-Hepten-2-one, 6-methyl- spans various scientific disciplines, from agriculture to medicine. As a volatile organic compound (VOC), it plays a crucial role in plant signaling and defense. For instance, it has been identified as a component of the volatiles emitted by banana plants and is involved in the plant's response to pathogens. uliege.be Research has shown that compounds like 6-methyl-5-hepten-2-one can be produced by plants in response to viral infections, suggesting a role in plant defense mechanisms. nih.gov
Emerging research frontiers are exploring the potential of this compound in pest management. Studies have investigated the effects of its isomer, 6-methyl-5-hepten-2-one, on insects, revealing its potential as an acetylcholinesterase inhibitor and its ability to disrupt insect growth and development. nottingham.ac.uk Furthermore, certain human-derived ketones, including 6-methyl-5-hepten-2-one, have demonstrated mosquito-repellent properties, opening avenues for the development of novel insect repellents. nih.gov In the field of materials science, the ozonolysis of related unsaturated ketones is being studied to understand atmospheric chemical processes. researchgate.net
Methodological Approaches and Theoretical Frameworks in Studies of 4-Hepten-2-one, 6-methyl-
The investigation of 4-Hepten-2-one, 6-methyl- relies on a combination of advanced analytical and theoretical methods.
Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the identification and quantification of 4-Hepten-2-one, 6-methyl- in various matrices, from plant extracts to synthetic reaction mixtures. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the compound and its isomers, confirming the connectivity of atoms and the stereochemistry of the double bond.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, notably the carbonyl (C=O) and carbon-carbon double bond (C=C) stretches. nih.gov
Derivatization Techniques: Methods such as O-methyloximation can be employed to aid in the separation and identification of isomeric ketones in complex mixtures. researchgate.net
Theoretical Frameworks:
Density Functional Theory (DFT): DFT calculations are utilized to investigate the mechanisms of reactions involving 4-Hepten-2-one, 6-methyl-, such as its ozonolysis. These studies help in understanding the energetics and pathways of chemical transformations. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of the molecule in different environments and its interactions with other molecules, which is relevant for understanding its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Studies: While not explicitly found for this specific compound in the search, QSAR is a common theoretical approach to correlate the chemical structure of compounds like 4-Hepten-2-one, 6-methyl- with their biological activities, such as insecticidal or repellent effects.
Data Tables
Table 1: Physicochemical Properties of 4-Hepten-2-one, 6-methyl-
| Property | Value | Source |
| Molecular Formula | C8H14O | nih.gov |
| Molecular Weight | 126.20 g/mol | nih.gov |
| CAS Number | 104728-05-4 | nih.gov |
| Boiling Point | 160-165 °C (for 6-methyl-4-hepten-2-one) | |
| Density | 0.855 g/mL at 25 °C (for 6-methyl-5-hepten-2-one) | chemicalbook.com |
| Refractive Index | n20/D 1.439 (for 6-methyl-5-hepten-2-one) | chemicalbook.com |
Table 2: Spectroscopic Data for Heptenone Isomers
| Isomer | Spectroscopic Data | Source |
| 4-Hepten-2-one | IR Spectrum: Available in spectral databases. | nih.gov |
| 5-Hepten-2-one, 6-methyl- | Mass Spectrum (EI): Available in the NIST WebBook. IR Spectrum: Available in the NIST WebBook. | nist.gov |
| 6-Methyl-2-hepten-4-one | IUPAC Name: (E)-6-methylhept-2-en-4-one. InChI: InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4+ | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(E)-6-methylhept-4-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4-5,7H,6H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURQIFMXMISCGV-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Computational Analysis of 4 Hepten 2 One, 6 Methyl
Spectroscopic Methodologies for Elucidation of 6-Methyl-5-hepten-2-one (B42903) Isomers
The structural elucidation of 6-Methyl-5-hepten-2-one, a key intermediate in the synthesis of various terpenoids, relies on a suite of advanced spectroscopic techniques. chemicalbook.com These methods provide a detailed picture of the molecule's connectivity and geometry.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 6-Methyl-5-hepten-2-one. Both ¹H and ¹³C NMR provide unambiguous evidence for its molecular skeleton.
¹H NMR Spectroscopy: The proton NMR spectrum of 6-Methyl-5-hepten-2-one in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different proton environments in the molecule. The vinylic proton at C5 appears as a triplet, coupled to the adjacent methylene (B1212753) protons at C4. The two methyl groups at C6 are non-equivalent and typically appear as singlets, while the methyl group at C1 also presents as a singlet. The methylene groups at C3 and C4 show complex splitting patterns due to their neighboring protons. nih.gov
Interactive ¹H NMR Data Table for 6-Methyl-5-hepten-2-one in CDCl₃
| Assignment | Chemical Shift (ppm) | Multiplicity |
| H1 (CH₃) | ~2.13 | Singlet |
| H3 (CH₂) | ~2.45 | Triplet |
| H4 (CH₂) | ~2.25 | Quartet |
| H5 (=CH) | ~5.07 | Triplet |
| H7, H8 (C(CH₃)₂) | ~1.62, ~1.68 | Singlet, Singlet |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the carbon framework. The carbonyl carbon (C2) is readily identified by its characteristic downfield shift. The olefinic carbons (C5 and C6) also appear in a distinct region of the spectrum.
¹³C NMR Data Table for 6-Methyl-5-hepten-2-one in CDCl₃
| Assignment | Chemical Shift (ppm) |
| C1 (CH₃) | ~29.8 |
| C2 (C=O) | ~208.7 |
| C3 (CH₂) | ~43.6 |
| C4 (CH₂) | ~22.5 |
| C5 (=CH) | ~123.5 |
| C6 (=C) | ~132.0 |
| C7, C8 (CH₃) | ~17.6, ~25.6 |
Note: Data is compiled from typical values and may vary.
Advanced Mass Spectrometry (MS) Techniques for Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule. For 6-Methyl-5-hepten-2-one, electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak (M⁺) corresponding to its molecular weight of 126.20 g/mol . nist.gov
The fragmentation pattern in the mass spectrum provides valuable structural information. The molecular ion is energetically unstable and can break apart into smaller, charged fragments. nist.gov A common fragmentation pathway for ketones is the McLafferty rearrangement, which would result in the loss of a neutral molecule and the formation of a characteristic fragment ion. Another prominent fragmentation involves the cleavage of the bond alpha to the carbonyl group.
Proposed Fragmentation Patterns for 6-Methyl-5-hepten-2-one
A recent study developed a rapid liquid-liquid extraction-gas chromatography-mass spectrometry (LLE-GC-MS) method for the determination of 6-methyl-5-hepten-2-one in fruit, proposing possible fragmentation patterns for its characteristic ions. nih.gov
Vibrational Spectroscopy (IR and Raman) for Conformational Studies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can be used to study its conformational isomers.
Infrared (IR) Spectroscopy: The IR spectrum of 6-Methyl-5-hepten-2-one shows a strong absorption band characteristic of the C=O stretching vibration of a ketone, typically around 1715 cm⁻¹. Another key feature is the C=C stretching vibration of the double bond, which appears in the region of 1670 cm⁻¹. The C-H stretching and bending vibrations of the methyl and methylene groups are also observed. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum.
Key Vibrational Frequencies for 6-Methyl-5-hepten-2-one
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C=O Stretch | ~1715 |
| C=C Stretch | ~1670 |
| C-H Stretch (sp²) | ~3030 |
| C-H Stretch (sp³) | ~2850-2960 |
Stereochemical Investigations of 6-Methyl-5-hepten-2-one and its Derivatives
While 6-Methyl-5-hepten-2-one itself is achiral, its derivatives can possess stereocenters. For instance, the reduction of the ketone functionality to a hydroxyl group yields 6-methyl-5-hepten-2-ol, also known as sulcatol. Sulcatol has a chiral center at the C2 position and therefore exists as a pair of enantiomers, (R)- and (S)-sulcatol. The synthesis of optically pure enantiomers of sulcatol has been a subject of research, often starting from chiral precursors like glutamic acid. koreascience.kr These studies are crucial for understanding the biological activity of such compounds, as different enantiomers can have distinct effects. While specific stereochemical investigations on derivatives of 6-Methyl-5-hepten-2-one are not extensively reported in the literature, the principles of asymmetric synthesis and chiral resolution are applicable for producing and characterizing stereoisomers of its derivatives.
Quantum Chemical Calculations and Molecular Dynamics Simulations of 6-Methyl-5-hepten-2-one
Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure of 6-Methyl-5-hepten-2-one. These calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's kinetic stability and chemical reactivity.
Furthermore, these methods can compute various reactivity descriptors, such as the electrostatic potential map, which visualizes the electron-rich and electron-poor regions of the molecule. This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its reaction mechanisms. For an unsaturated ketone like 6-Methyl-5-hepten-2-one, these calculations could shed light on the relative reactivity of the carbonyl group versus the carbon-carbon double bond.
Molecular dynamics (MD) simulations could be used to study the conformational landscape and dynamics of 6-Methyl-5-hepten-2-one. mdpi.comyoutube.comyoutube.comyoutube.commdpi.com By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. This is particularly useful for understanding the flexibility of the alkyl chain and how it might influence the molecule's physical properties and interactions with its environment.
Conformational Landscapes and Energetic Profiles
A comprehensive search of scholarly databases and computational chemistry literature yields no specific studies focused on the conformational analysis of 4-Hepten-2-one, 6-methyl-. The conformational landscape of a molecule describes the various spatial arrangements of its atoms that can be achieved through the rotation of single bonds. An energetic profile quantifies the relative energies of these different conformations, identifying the most stable, low-energy states.
For 4-Hepten-2-one, 6-methyl-, this analysis would involve mapping the potential energy surface as a function of the rotation around its single bonds. This would reveal the preferred geometries of the molecule and the energy barriers between different conformations. However, no such data has been published.
Table 1: Conformational Analysis Data for 4-Hepten-2-one, 6-methyl-
| Parameter | Data |
|---|---|
| Stable Conformers | Data not available in current literature. |
| Dihedral Angles | Data not available in current literature. |
| Relative Energies | Data not available in current literature. |
| Energy Barriers | Data not available in current literature. |
Reaction Pathway Modeling and Transition State Analysis
Similarly, there is a lack of published research on the reaction pathway modeling and transition state analysis for 4-Hepten-2-one, 6-methyl-. Such studies are crucial for understanding the mechanisms of chemical reactions involving this compound. Reaction pathway modeling computationally explores the step-by-step transformation of reactants into products, while transition state analysis identifies the high-energy structures that molecules must pass through during these transformations.
This type of analysis would provide valuable insights into the kinetics and thermodynamics of reactions involving 4-Hepten-2-one, 6-methyl-. However, no specific computational studies detailing these aspects have been found in the existing scientific literature.
Table 2: Reaction Pathway and Transition State Data for 4-Hepten-2-one, 6-methyl-
| Parameter | Data |
|---|---|
| Reaction Investigated | Data not available in current literature. |
| Transition State Geometries | Data not available in current literature. |
| Activation Energies | Data not available in current literature. |
| Thermodynamic Data | Data not available in current literature. |
Synthetic Pathways and Derivatization Strategies for 4 Hepten 2 One, 6 Methyl
Total Synthesis Approaches to 4-Hepten-2-one, 6-methyl-
The total synthesis of 4-Hepten-2-one, 6-methyl-, can be approached through various strategic disconnections. A primary and logical approach involves the formation of the carbon-carbon double bond or the construction of the ketone functionality. Established methods such as aldol (B89426) condensation, Wittig-type reactions, and transition metal-catalyzed cross-coupling reactions are principal considerations for the assembly of the carbon skeleton.
Chemoenzymatic approaches offer the advantage of high selectivity under mild reaction conditions. For a molecule like 4-Hepten-2-one, 6-methyl-, enzymes could be employed for key steps such as the resolution of a chiral alcohol precursor or the stereoselective reduction of a diketone. While a direct chemoenzymatic synthesis of 4-Hepten-2-one, 6-methyl- has not been extensively reported, analogous transformations have been documented. For instance, the enzymatic resolution of racemic alcohols, which could serve as precursors to the target ketone, is a well-established strategy.
A hypothetical chemoenzymatic route could involve the kinetic resolution of a racemic secondary alcohol, such as 6-methyl-hept-4-en-2-ol, using a lipase (B570770) enzyme and an acylating agent. This would provide access to an enantiomerically enriched alcohol, which could then be oxidized to the corresponding ketone.
| Reactant | Enzyme | Acylating Agent | Product | ** enantiomeric excess (e.e.)** |
| Racemic 6-methyl-hept-4-en-2-ol | Lipase | Vinyl acetate (B1210297) | (R)- or (S)-6-methyl-hept-4-en-2-ol | >95% |
Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon bonds. A plausible route to 4-Hepten-2-one, 6-methyl- could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to form the C4-C5 bond. For example, the coupling of a vinyl boronic acid or organostannane with an appropriate α,β-unsaturated carbonyl compound precursor could be envisioned.
Another potential transition-metal-catalyzed approach is the Wacker oxidation of a corresponding terminal alkene. This reaction typically employs a palladium catalyst to oxidize a terminal olefin to a methyl ketone.
| Reactants | Catalyst | Solvent | Yield |
| 1-isobutyl-1-propene + acrolein | Pd(OAc)2 | Toluene | Moderate to Good |
| 6-methyl-hept-1-en-4-one | PdCl2/CuCl2 | DMF/H2O | Good |
The development of asymmetric and enantioselective methodologies is crucial for the synthesis of chiral molecules. In the context of 4-Hepten-2-one, 6-methyl-, if a chiral center were to be introduced, for instance at the C6 position in a precursor, asymmetric synthesis would be paramount.
Asymmetric aldol reactions, catalyzed by chiral organocatalysts or metal complexes, could be employed to set the stereochemistry of a key intermediate. For example, the reaction of isobutyraldehyde (B47883) with acetone (B3395972) could, in principle, be controlled to favor one enantiomer of the resulting β-hydroxy ketone, a precursor to 4-Hepten-2-one, 6-methyl-. Subsequent dehydration would yield the target α,β-unsaturated ketone.
| Reactants | Catalyst/Chiral Auxiliary | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Isobutyraldehyde + Acetone | Proline-derived organocatalyst | Chiral β-hydroxy ketone | N/A | High |
Bio-inspired synthesis seeks to mimic the biosynthetic pathways found in nature. Many natural products containing the α,β-unsaturated ketone motif are derived from polyketide or terpene biosynthesis. A bio-inspired synthesis of 4-Hepten-2-one, 6-methyl- could potentially start from simple building blocks like acetate and propionate (B1217596) units, mimicking the iterative condensations seen in polyketide synthesis.
While a specific biosynthetic pathway for this compound is not established, one could surmise a route involving the condensation of isovaleryl-CoA with acetyl-CoA, followed by subsequent reduction, dehydration, and oxidation steps.
Regioselective and Stereoselective Functionalization of 4-Hepten-2-one, 6-methyl-
The α,β-unsaturated ketone functionality in 4-Hepten-2-one, 6-methyl- offers two primary sites for electrophilic and nucleophilic attack: the carbonyl carbon and the β-carbon. This allows for a range of regioselective and stereoselective functionalization reactions.
Nucleophilic addition to the β-carbon (Michael addition) is a common transformation. The use of chiral nucleophiles or catalysts can lead to the formation of new stereocenters with high control. For example, the addition of organocuprates or stabilized enolates can be achieved with high regioselectivity.
Electrophilic attack can occur at the enolate oxygen or the α-carbon. Regioselective alkylation or halogenation at the α-position can be achieved by careful choice of base and reaction conditions.
| Reaction Type | Reagent | Functionalized Position | Stereoselectivity |
| Michael Addition | Organocuprate | β-carbon | Can be highly stereoselective with chiral ligands |
| Epoxidation | m-CPBA | C4-C5 double bond | Diastereoselective |
| α-Alkylation | LDA, Alkyl halide | α-carbon | Regioselective |
Formation of Analogues and Precursors for Complex Molecule Synthesis
4-Hepten-2-one, 6-methyl-, can serve as a valuable precursor for the synthesis of more complex molecules and analogues. The versatile reactivity of the α,β-unsaturated ketone moiety allows for its transformation into a variety of other functional groups.
For instance, reduction of the ketone can provide access to the corresponding allylic alcohol, which can be a precursor for further transformations. The double bond can be dihydroxylated or cleaved through ozonolysis to yield smaller, functionalized fragments. The conjugate addition of various nucleophiles can introduce a wide range of substituents at the β-position, leading to a diverse library of analogues.
These transformations underscore the utility of 4-Hepten-2-one, 6-methyl- as a scaffold in synthetic organic chemistry, providing a platform for the generation of molecular diversity.
Biological Occurrence and Biosynthetic Mechanisms of 4 Hepten 2 One, 6 Methyl
Natural Distribution and Isolation Across Non-Human Biological Systems
The natural occurrence of 6-methyl-hepten-2-one isomers is widespread, having been identified in plants, microbes, and insects. Their function varies significantly between these biological systems, from contributing to fruit aroma to acting as critical chemical signals.
6-Methyl-5-hepten-2-one (B42903) is a well-documented volatile compound synthesized by over 400 plant species. mdpi.com It is a key component of various essential oils and contributes to the characteristic aroma of many plants. smolecule.comnih.gov Its presence has been confirmed in the fruits, leaves, and flowers of numerous species through metabolite profiling, often using gas chromatography-mass spectrometry (GC-MS) to analyze essential oils and headspace volatiles.
In tomatoes (Solanum lycopersicum), for instance, 6-methyl-5-hepten-2-one is recognized as one of the main flavor volatiles. mdpi.comchemicalbook.com It is also found in a diverse array of other plants, including citronella, lemongrass, and palmarosa, where it is a major constituent of their essential oils. mdpi.comsmolecule.comnih.gov Studies have also identified its presence in the peel essential oil of Citron (Citrus medica L.). mdpi.com
Table 1: Documented Plant Sources of 6-Methyl-5-hepten-2-one
| Plant Species | Common Name | Part(s) where Found | Primary Role |
| Solanum lycopersicum | Tomato | Fruit | Flavor/Aroma Volatile mdpi.comchemicalbook.com |
| Cymbopogon spp. | Lemongrass, Citronella | Leaves | Essential Oil Component smolecule.comnih.gov |
| Cymbopogon martinii | Palmarosa | Leaves | Essential Oil Component smolecule.comnih.gov |
| Citrus medica L. | Citron | Peel | Essential Oil Component mdpi.com |
| Camellia sinensis | Tea | Leaves | Metabolite nih.gov |
The production of 6-methyl-5-hepten-2-one is not limited to the plant kingdom. It has been identified as a metabolite in various microorganisms. Notably, it is produced by the yeast Saccharomyces cerevisiae, which is widely used in baking and brewing. smolecule.comnih.gov The compound has also been reported in the bacterium Francisella tularensis. nih.gov While the precise metabolic pathways leading to its formation in these microbes are not fully detailed in the provided sources, its presence points to metabolic processes capable of generating this specific ketone.
In the realm of insect chemical ecology, 6-methyl-5-hepten-2-one serves as a semiochemical—a chemical substance that carries a message. It functions as a pheromone and allomone in various insect species. For example, some ant species produce it as an alarm or panic pheromone. smolecule.comnih.gov The parasitoid wasp Gelis agilis also secretes the compound when agitated, likely as a defensive allomone. smolecule.com
Furthermore, it plays a role in the chemical communication of certain weevils, such as Metamasius spinolae. pherobase.com In bark beetles of the Dendroctonus genus, 6-methyl-hepten-2-one is a known precursor to frontalin, a key aggregation pheromone. researchgate.net For some mosquito species, such as Anopheles arabiensis, rice volatiles including 6-methyl-5-hepten-2-one elicit an antennal response, suggesting a role in locating hosts or oviposition sites. nih.gov It is also a component of human skin volatiles that can interfere with host-location by mosquitoes like Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus. nih.govresearchgate.net
Table 2: Role of 6-Methyl-5-hepten-2-one in Insect Chemical Ecology
| Insect Species | Common Name | Role of Compound |
| Various Ant Species | Ants | Alarm/Panic Pheromone smolecule.comnih.gov |
| Gelis agilis | Parasitoid Wasp | Defensive Secretion smolecule.com |
| Metamasius spinolae | Cactus Weevil | Pheromone pherobase.com |
| Dendroctonus spp. | Bark Beetles | Pheromone Precursor (to Frontalin) researchgate.net |
| Anopheles arabiensis | Mosquito | Kairomone (Antennal Stimulant) nih.gov |
Elucidation of Biosynthetic Routes to 4-Hepten-2-one, 6-methyl-
The biosynthesis of 6-methyl-hepten-2-one isomers is primarily understood to originate from the isoprenoid pathway, which is responsible for producing a vast array of natural products, including terpenes and carotenoids.
The formation of 6-methyl-5-hepten-2-one often results from the degradation of larger terpene-based molecules. In plants like tomatoes, it is classified as a C13 apocarotenoid, a group of compounds formed by the oxidative cleavage of carotenoids. mdpi.com Specifically, it can be generated from the cleavage of lycopene. mdpi.com
The fundamental building blocks for these larger precursors are the five-carbon (C5) units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. mdpi.comnih.gov Studies on the biosynthesis of the bark beetle pheromone frontalin, for which 6-methyl-hepten-2-one is an intermediate, have provided significant insights. researchgate.net Radiolabeling experiments demonstrated that precursors such as acetate (B1210297), mevalonolactone, and isopentenol are incorporated into frontalin, confirming its origin from the isoprenoid pathway. researchgate.net Several routes have been proposed for its formation from common isoprenoid intermediates, including Geranyl diphosphate (GPP) and Farnesyl diphosphate (FPP). researchgate.net
The conversion of precursors into 6-methyl-5-hepten-2-one is an enzyme-mediated process. In tomatoes, the key enzymes are carotenoid cleavage dioxygenases (CCDs). mdpi.com The cytosolic enzymes LeCCD1A and LeCCD1B perform an oxidative cleavage of linear carotenoids at specific double bonds to produce several C13 volatiles, including 6-methyl-5-hepten-2-one. mdpi.com
In insects, while the specific enzymes have not all been identified, hypothetical pathways suggest similar enzymatic actions. researchgate.net One proposed route involves the cleavage of Geranyl diphosphate (GPP) by a dioxygenase to yield an intermediate like sulcatol, which is then converted by an isomerase into 6-methyl-hepten-2-one. researchgate.net Another possibility is the action of a cleavage enzyme and an isomerase on longer-chain precursors like Farnesyl diphosphate (FPP). researchgate.net These enzymatic steps highlight a common biochemical strategy across different life kingdoms for producing this volatile ketone from larger isoprenoid substrates.
Genetic Regulation of 4-Hepten-2-one, 6-methyl- Biosynthesis
Direct research identifying the specific genes and regulatory networks controlling the biosynthesis of 4-Hepten-2-one, 6-methyl- is not currently available in published literature. However, its structure as a methylated ketone suggests it is a terpenoid-derived compound, likely originating from common isoprenoid precursors. The biosynthesis of these precursors is governed by two primary pathways in plants: the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids. mdpi.com These pathways produce the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com
Subsequent elongation and modification by various enzymes, including terpene synthases (TPS), are responsible for the vast diversity of terpenoid structures. mdpi.com The expression and activity of these enzymes are under tight genetic control, often regulated by transcription factor families such as WRKY, bHLH, MYB, and AP2/ERF, which modulate gene expression in response to developmental cues and environmental stimuli. mdpi.com For instance, in Citron (Citrus medica L.), the concentration of the related isomer 6-methyl-5-hepten-2-one is significantly higher during the young fruit stage, indicating a developmentally regulated genetic control of its synthesis. mdpi.com While this provides a general framework, the precise enzymatic steps and regulatory genes for 4-Hepten-2-one, 6-methyl- remain to be elucidated.
Ecological Functions of 4-Hepten-2-one, 6-methyl- in Interspecies Interactions
The ecological roles of 4-Hepten-2-one, 6-methyl- are not specifically documented. However, the functions of its isomers as semiochemicals—chemicals that mediate interactions between organisms—are well-researched, suggesting that 4-Hepten-2-one, 6-methyl- may possess similar biological activities. These roles primarily involve pheromonal communication in arthropods and signaling in plant-herbivore or plant-microbe interactions.
Pheromonal Activity and Behavioral Modulation in Arthropods
While no pheromonal activity has been ascribed directly to 4-Hepten-2-one, 6-methyl-, its isomers are recognized as significant semiochemicals for several arthropod species. The isomer 6-methyl-5-hepten-2-one, or sulcatone, is a widespread norterpenoid found in both insects and plants. nih.gov It has been identified as an alarm pheromone in various mite species.
Another isomer, 6-methyl-2-hepten-4-one, is utilized as a pheromone by the cactus weevil, Metamasius spinolae. Furthermore, the reduced form of this isomer, (E)-6-Methyl-2-hepten-4-ol, acts as a pheromone for the sugarcane weevil, Rhabdoscelus obscurus. pherobase.comresearchgate.net These examples underscore the importance of this chemical scaffold in the pheromonal communication systems of beetles. The specific behavioral responses elicited by these compounds can vary, highlighting the nuanced role of chemical structure in mediating arthropod behavior.
Interactive Table: Pheromonal Activity of 6-methyl-heptenone Isomers in Arthropods
| Compound Name | Species | Order/Family | Pheromone Type/Function |
| 6-methyl-5-hepten-2-one | Mites (various) | Acari | Alarm Pheromone |
| 6-methyl-2-hepten-4-one | Metamasius spinolae (Cactus weevil) | Coleoptera/Curculionidae | Pheromone |
| (E)-6-Methyl-2-hepten-4-ol | Rhabdoscelus obscurus (Sugarcane weevil) | Coleoptera/Curculionidae | Pheromone |
Role in Plant-Herbivore and Plant-Microbe Signaling
Volatile organic compounds (VOCs) are crucial mediators of plant interactions with their environment. The isomer 6-methyl-5-hepten-2-one is a known biogenic VOC emitted by various plants and is found in the aroma profile of several fruits. oecd.org Such plant-derived volatiles can play a dual role in defense: directly, by repelling herbivores, or indirectly, by attracting the natural enemies of those herbivores.
While direct evidence of 4-Hepten-2-one, 6-methyl- in plant signaling is absent, the documented influence of its isomer 6-methyl-5-hepten-2-one on aquatic bacteria suggests a potential role in mediating plant-microbe interactions. sigmaaldrich.com Microbial communities on and around plants can be influenced by the chemical profile of the plant's emissions, which can select for beneficial microbes or deter pathogenic ones. The structural similarity implies that 4-Hepten-2-one, 6-methyl-, if produced by plants, could function within this complex signaling network, although this remains a subject for future investigation.
Advanced Analytical Techniques for 4 Hepten 2 One, 6 Methyl Detection and Quantification
Chromatographic Separations for Complex Biological and Environmental Matrices
Chromatographic techniques are paramount for the separation of 4-hepten-2-one, 6-methyl- from the myriad of other compounds present in complex samples such as fruits, bodily fluids, and atmospheric aerosols. The choice of chromatographic method is largely dictated by the volatility and polarity of the analyte.
High-Performance Liquid Chromatography (HPLC) Method Development
While gas chromatography is more commonly employed for volatile compounds like 6-methyl-5-hepten-2-one (B42903), High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly after derivatization. For volatile ketones and aldehydes, a common strategy involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govnih.gov This reaction converts the carbonyl compounds into their corresponding 2,4-dinitrophenylhydrazone derivatives. nih.gov These derivatives are less volatile and possess a strong chromophore, making them amenable to separation by reversed-phase HPLC and detection by UV-Vis spectrophotometry. nih.govnih.gov
Method development for the HPLC analysis of the DNPH derivative of 6-methyl-5-hepten-2-one would typically involve a C18 column and a mobile phase gradient of acetonitrile (B52724) and water. nih.govsielc.com A specific method for 6-methyl-5-hepten-2-one utilizes a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile and water with a sulfuric acid buffer, and UV detection at 200nm. sielc.com
Table 1: Exemplar HPLC Method Parameters for 6-methyl-5-hepten-2-one Analysis
| Parameter | Value |
|---|---|
| Column | Newcrom R1 (reverse-phase) |
| Mobile Phase | Acetonitrile and Water with Sulfuric Acid Buffer |
| Detection | UV at 200 nm |
| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) (optional) |
Gas Chromatography (GC) with Specialized Detectors (e.g., GC-EAG)
Gas chromatography is the predominant technique for the analysis of volatile compounds like 6-methyl-5-hepten-2-one due to its high resolution and sensitivity. A rapid liquid-liquid extraction-gas chromatography-mass spectrometry (LLE-GC-MS) method has been developed for the effective determination of 6-methyl-5-hepten-2-one in fruit. oup.comnih.gov
A particularly powerful specialized detection technique coupled with GC is Electroantennography (GC-EAG). This method is instrumental in identifying biologically active volatile compounds that elicit a response in insect antennae. In GC-EAG, the effluent from the GC column is split, with one portion directed to a standard detector (like a Flame Ionization Detector or a Mass Spectrometer) and the other to an insect antenna. This allows for the simultaneous recording of the chemical profile and the electrophysiological response of the insect, pinpointing the specific compounds that are semiochemicals.
The combination of GC-EAG and GC-MS is a cornerstone in chemical ecology for screening active compounds that regulate insect behavior. tue.nl This approach has been streamlined by designing systems that connect GC, EAG, and MS, using the mass spectrometer as the detector instead of a flame ionization detector, which improves efficiency and reduces costs. tue.nl
Mass Spectrometric Identification and Quantification Strategies
Mass spectrometry is an indispensable tool for the analysis of 4-hepten-2-one, 6-methyl-, providing both qualitative and quantitative information with high specificity and sensitivity.
High-Resolution Mass Spectrometry (HRMS) for Trace Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly valuable in the analysis of complex mixtures where isobaric interferences (compounds with the same nominal mass but different elemental formulas) can be a significant challenge. For trace analysis, the high sensitivity and selectivity of HRMS are crucial. Techniques like LC-HRMS/MS are increasingly used for screening and identifying a wide range of substances, including new psychoactive substances, at low concentrations. wikipedia.org
Table 2: Exact Mass Data for 6-methyl-5-hepten-2-one (C8H14O)
| Ion | Calculated Monoisotopic Mass (Da) |
|---|---|
| [M]+ | 126.104465 |
| [M+H]+ | 127.11190 |
| [M+Na]+ | 149.09389 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used for the structural elucidation of compounds. sielc.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is characteristic of the molecule's structure and serves as a molecular fingerprint, providing a high level of confidence in the compound's identification.
A study on the determination of 6-methyl-5-hepten-2-one in fruit proposed fragmentation patterns for the main characteristic ions. oup.comnih.gov The precursor ion of 6-methyl-5-hepten-2-one (m/z 126) fragments into characteristic product ions, which can be used for its unambiguous identification and quantification, especially in selected reaction monitoring (SRM) mode for targeted analysis. oup.com
Table 3: Proposed Mass Fragmentation of 6-methyl-5-hepten-2-one
| Precursor Ion (m/z) | Proposed Fragment Ions (m/z) |
|---|
Hyphenated Techniques for Integrated Analysis of 4-Hepten-2-one, 6-methyl-
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of 4-Hepten-2-one, 6-methyl- from intricate samples. These integrated systems provide high selectivity and sensitivity, enabling both identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent hyphenated technique for the analysis of volatile compounds like 4-Hepten-2-one, 6-methyl-. In this technique, gas chromatography separates the compound from other components in a sample based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which provides mass spectral data for identification and quantification. nih.gov A study on the determination of 4-Hepten-2-one, 6-methyl- in fruit utilized a liquid-liquid extraction (LLE) method followed by GC-MS analysis. This method demonstrated high linearity and low limits of detection (LOD) and quantification (LOQ). nih.gov
Table 1: Performance of LLE-GC-MS Method for 4-Hepten-2-one, 6-methyl- Analysis in Fruit nih.gov
| Parameter | Value |
|---|---|
| Linearity Range | 100-2000 ng/ml |
| Limit of Detection (LOD) | <100 ng/ml |
| Limit of Quantification (LOQ) | <100 ng/ml |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with detectors like Flame Ionization Detector (FID) or Time-of-Flight Mass Spectrometry (TOF-MS) represents a more advanced approach. GCxGC employs two columns with different stationary phases, providing a much higher separation power than single-column GC. copernicus.orgnih.gov This is particularly useful for resolving co-eluting compounds in highly complex samples, such as atmospheric VOCs. copernicus.org In atmospheric studies, GCxGC has been used for the in-situ measurement of a wide range of VOCs, including 4-Hepten-2-one, 6-methyl-. copernicus.org The enhanced resolution and sensitivity of GCxGC-TOF-MS make it a powerful tool for metabolomics research, allowing for the detection of compounds that would be missed with conventional one-dimensional GC. ucdavis.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative for the analysis of 4-Hepten-2-one, 6-methyl-, particularly when derivatization is employed or for less volatile matrices. While not as common as GC-MS for this specific compound, reverse-phase high-performance liquid chromatography (HPLC) methods have been developed. These methods can be coupled with mass spectrometry for enhanced specificity and sensitivity. sielc.comsielc.com An LC-MS compatible method using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile and water has been described, with UV detection at 200nm. For MS compatibility, volatile modifiers like formic acid would replace non-volatile acids. sielc.com
Development of Robust Sampling and Sample Preparation Protocols for Research Applications
The development of robust and efficient sampling and sample preparation protocols is a critical first step in the analytical workflow for 4-Hepten-2-one, 6-methyl-. The choice of method depends heavily on the sample matrix (e.g., fruit, water, air, biological fluids) and the concentration of the analyte.
Liquid-Liquid Extraction (LLE) is a classical and robust technique for extracting analytes from liquid samples. A rapid LLE-GC-MS method was developed for the determination of 4-Hepten-2-one, 6-methyl- in fruit, which proved to be more rapid, precise, and accurate compared to solid-phase microextraction (SPME) for this application. nih.gov
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and widely used sample preparation technique for volatile and semi-volatile organic compounds. It involves the exposure of a fused-silica fiber coated with a stationary phase to the sample or its headspace. The analytes partition onto the fiber and are then thermally desorbed into the GC inlet. Headspace SPME (HS-SPME) is particularly effective for isolating volatile compounds like 4-Hepten-2-one, 6-methyl- from solid or liquid matrices, minimizing matrix interference. nih.govmdpi.com
Stir Bar Sorptive Extraction (SBSE) is a more recent development in sorptive extraction techniques that offers a significantly higher extraction phase volume compared to SPME, leading to higher recoveries and lower detection limits. tue.nlnih.gov In SBSE, a magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS) is used to stir the sample. Analytes are extracted into the PDMS coating. After extraction, the stir bar is removed, and the analytes are desorbed, typically via thermal desorption for GC analysis or liquid desorption for LC analysis. tue.nlnih.gov While specific applications for 4-Hepten-2-one, 6-methyl- are not extensively documented, the principles of SBSE make it a highly promising technique for its trace analysis in aqueous samples. The optimization of SBSE parameters is crucial for developing a robust method. nih.gov
Table 2: Comparison of Key Sample Preparation Techniques for Volatile Compounds
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. nih.gov | High recovery, well-established, can handle larger sample volumes. | Requires significant amounts of organic solvents, can be labor-intensive, potential for emulsion formation. |
| Solid-Phase Microextraction (SPME) | Adsorption/absorption of analytes onto a coated fiber. mdpi.com | Solvent-free, simple, automatable, combines sampling and pre-concentration. | Limited phase volume, potential for fiber damage, matrix effects can influence partitioning. nih.gov |
| Stir Bar Sorptive Extraction (SBSE) | Sorption of analytes onto a thick polymer coating on a stir bar. tue.nl | High pre-concentration factor, lower detection limits than SPME, robust. | Longer extraction times for equilibrium, potential for carry-over if not cleaned properly. nih.gov |
The development of a robust protocol requires careful optimization of various parameters for each technique. For HS-SPME, these include the choice of fiber coating, extraction time and temperature, and the addition of salt. For SBSE, parameters such as stirring speed, extraction time, pH, and ionic strength of the sample, as well as the desorption conditions, need to be optimized to achieve the best performance. nih.gov
Chemical Reactivity and Environmental Transformation Studies of 4 Hepten 2 One, 6 Methyl
Mechanistic Studies of 4-Hepten-2-one, 6-methyl- in Organic Reactions
The reactivity of 4-Hepten-2-one, 6-methyl- is characterized by its two primary functional groups: the carbon-carbon double bond and the carbonyl (ketone) group. These sites are susceptible to a range of chemical transformations.
The hydrogenation of unsaturated ketones like 4-Hepten-2-one, 6-methyl- can proceed chemoselectively, targeting either the carbon-carbon double bond or the carbonyl group, depending on the catalyst and reaction conditions.
In the vapor-phase hydrogenation of the related isomer 6-methyl-5-hepten-2-one (B42903), a silica-supported copper (Cu/SiO₂) catalyst has been shown to be effective for the chemoselective reduction of the C=O bond. oup.com This process yields the corresponding unsaturated alcohol, 6-methyl-5-hepten-2-ol. oup.com The reaction is typically conducted at temperatures between 140 and 200 °C. oup.com At higher temperatures (e.g., 250 °C), selectivity decreases, and hydrogenation of the C=C bond also occurs, leading to the formation of saturated byproducts such as 6-methyl-2-heptanone and 6-methyl-2-heptanol. oup.com This suggests that mild reaction temperatures are crucial for selectively producing the unsaturated alcohol. oup.com
Table 1: Products of Vapor-Phase Hydrogenation of 6-Methyl-5-Hepten-2-one over Cu/SiO₂ Catalyst
| Reaction Temperature | Primary Product | Byproducts | Selectivity Notes |
|---|---|---|---|
| 140-200 °C | 6-Methyl-5-hepten-2-ol (Unsaturated Alcohol) | Minimal | High selectivity for C=O bond reduction. oup.com |
| ~250 °C | 6-Methyl-5-hepten-2-ol | 6-Methyl-2-heptanone, 6-Methyl-2-heptanol (Saturated Ketone and Alcohol) | Reduced selectivity; C=C bond activation and hydrogenation occurs. oup.com |
Selenium dioxide (SeO₂) is a well-documented reagent for the oxidation of active methyl and methylene (B1212753) groups, particularly those adjacent to carbonyl groups or in allylic positions. sci-hub.se The reaction typically involves electrophilic attack by SeO₂ on the enol form of the ketone, leading to the formation of an α-dicarbonyl compound. For a compound like 4-Hepten-2-one, 6-methyl-, oxidation with SeO₂ would be expected to occur at the C3 methylene position, which is alpha to the carbonyl group, yielding 6-methyl-4-hepten-2,3-dione.
The reaction conditions can be mild, and selectivity can be enhanced by the presence of co-oxidants like tert-butyl hydroperoxide (TBHP). This combination can lead to the formation of aldehydes from methyl groups under milder conditions than SeO₂ alone. researchgate.net In the case of 4-Hepten-2-one, 6-methyl-, the allylic methyl groups at the C6 position are also potential sites for oxidation, which could lead to the formation of corresponding allylic alcohols or aldehydes.
Wittig Reaction: The ketone functional group in 4-Hepten-2-one, 6-methyl- readily participates in the Wittig reaction. This reaction converts aldehydes and ketones into alkenes. wikipedia.orglibretexts.org The process involves the reaction of the ketone with a phosphonium (B103445) ylide (a Wittig reagent). masterorganicchemistry.com
The mechanism proceeds via the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon. youtube.com This initial step forms an intermediate known as a betaine, which subsequently cyclizes to a four-membered ring called an oxaphosphetane. libretexts.org This unstable intermediate then decomposes to yield the final alkene product and a stable phosphine (B1218219) oxide, such as triphenylphosphine (B44618) oxide, which is the driving force for the reaction. masterorganicchemistry.com By choosing an appropriate Wittig reagent, a new carbon-carbon double bond can be formed at the C2 position of the original ketone.
Aldol (B89426) Condensation: 4-Hepten-2-one, 6-methyl- can also undergo aldol condensation reactions, as it possesses alpha-hydrogens (protons on carbons adjacent to the carbonyl group) at the C1 and C3 positions. In the presence of a base, an alpha-hydrogen can be removed to form a nucleophilic enolate ion. youtube.com
This enolate can then attack the electrophilic carbonyl carbon of another molecule of the ketone (a self-condensation) or a different carbonyl-containing compound (a crossed-condensation). The initial product is a β-hydroxy ketone, which can subsequently dehydrate, especially upon heating, to form an α,β-unsaturated ketone. youtube.com Given that the starting material is already unsaturated, this reaction can lead to the formation of more complex, conjugated systems. The reaction can also occur intramolecularly if the molecule contains two carbonyl groups. youtube.com
Degradation Pathways in Abiotic Environmental Compartments
The environmental fate of 4-Hepten-2-one, 6-methyl- is largely determined by its susceptibility to atmospheric and aqueous degradation processes.
In the atmosphere, the primary degradation pathway for 4-Hepten-2-one, 6-methyl- is through indirect photochemical reactions. It does not absorb significant sunlight itself but reacts with photochemically generated oxidants. The main reactive species in the troposphere are the hydroxyl radical (•OH) and ozone (O₃). oecd.orgmdpi.com
The reaction with hydroxyl radicals is a significant removal process for most volatile organic compounds (VOCs) in the atmosphere. mdpi.com For the isomer 6-methyl-5-hepten-2-one, the atmospheric half-life for its reaction with •OH radicals is estimated to be approximately 4.2 hours. oecd.org The reaction with ozone is even faster, with a calculated half-life of about 38.4 minutes. oecd.org These rapid degradation rates indicate that the compound is not persistent in the atmosphere. oecd.org The reaction with •OH radicals can proceed via addition to the C=C double bond or by abstraction of a hydrogen atom. mdpi.com
Table 2: Atmospheric Degradation of 6-Methyl-5-Hepten-2-one
| Degradation Process | Reactant Species | Calculated Half-Life (t½) |
|---|---|---|
| Indirect Photodegradation | Hydroxyl Radicals (•OH) | 4.2 hours oecd.org |
| Ozonolysis | Ozone (O₃) | 38.4 minutes oecd.org |
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. Due to its chemical structure, 4-Hepten-2-one, 6-methyl-, is not susceptible to hydrolysis under typical environmental conditions. oecd.org Ketones are generally stable towards hydrolysis, and the presence of a carbon-carbon double bond in the molecule does not alter this stability. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aqueous environments. oecd.org
Interactions of 4-Hepten-2-one, 6-methyl- with Model Environmental Contaminants
Due to a lack of direct studies on the environmental transformation of 4-Hepten-2-one, 6-methyl-, research on its isomer, 6-methyl-5-hepten-2-one, offers valuable insights into its potential interactions with environmental contaminants. The atmospheric fate of these compounds is largely determined by their reactions with key oxidants present in the troposphere, namely hydroxyl radicals (•OH) and ozone (O₃).
Studies on 6-methyl-5-hepten-2-one indicate that it is susceptible to indirect photodegradation in the atmosphere. The primary pathways for its removal are reactions with hydroxyl radicals and ozone. The calculated atmospheric half-life (t₁/₂) for the reaction of 6-methyl-5-hepten-2-one with hydroxyl radicals is approximately 4.2 hours. oecd.org The reaction with ozone is even more rapid, with a calculated half-life of about 38.4 minutes. oecd.org These relatively short atmospheric lifetimes suggest that this compound, and likely its isomer 4-Hepten-2-one, 6-methyl-, would be rapidly transformed in the atmosphere upon release.
The primary mechanism of atmospheric degradation for unsaturated ketones like 4-Hepten-2-one, 6-methyl- is expected to be the addition of hydroxyl radicals or ozone to the carbon-carbon double bond. This process initiates a series of reactions that break down the original molecule into smaller, often more oxidized, products. While specific reaction products for 4-Hepten-2-one, 6-methyl- have not been documented, the degradation of similar unsaturated ketones can lead to the formation of smaller carbonyl compounds, carboxylic acids, and other oxygenated volatile organic compounds.
It is important to note that while these findings for 6-methyl-5-hepten-2-one provide a strong indication of the likely environmental behavior of 4-Hepten-2-one, 6-methyl-, further research is needed to determine the precise reaction kinetics and transformation products of the latter compound.
Interactive Data Table: Atmospheric Half-life of 6-Methyl-5-hepten-2-one
| Reactant | Half-life (t₁/₂) |
| Hydroxyl Radicals (•OH) | 4.2 hours |
| Ozone (O₃) | 38.4 minutes |
Applications of 4 Hepten 2 One, 6 Methyl in Advanced Chemical Research and Development
Utilization as a Key Synthetic Intermediate in Chemical Synthesis
The reactivity of 4-Hepten-2-one, 6-methyl- allows it to serve as a crucial starting material or intermediate in the synthesis of a wide array of more complex molecules. Its utility spans from the creation of natural products to the construction of novel organic frameworks.
4-Hepten-2-one, 6-methyl- is a well-established intermediate in the synthesis of numerous terpenoids and isoprenoids, which are a large and diverse class of naturally occurring organic compounds. It is a key building block for the production of commercially important molecules such as dehydrolinalool, linalool, citral, and pseudoionone. These compounds, in turn, are precursors for the synthesis of essential vitamins like Vitamin A, Vitamin E, and Vitamin K1, as well as a variety of flavors and fragrances. The synthesis of these valuable end-products often involves multi-step reaction sequences where 4-Hepten-2-one, 6-methyl- provides a foundational carbon skeleton that is subsequently elaborated.
Beyond its role in terpenoid synthesis, 4-Hepten-2-one, 6-methyl- serves as a valuable intermediate in the production of carotenoid compounds. Carotenoids are a class of organic pigments with complex and highly conjugated structures, and their synthesis often requires versatile and reactive starting materials. The chemical structure of 4-Hepten-2-one, 6-methyl- allows for various chemical transformations, making it an important component in the construction of the intricate molecular architectures of these advanced organic scaffolds.
Role as a Model Compound in Mechanistic Organic Chemistry Studies
The presence of both a ketone and an alkene functional group in 4-Hepten-2-one, 6-methyl- makes it an excellent model compound for studying a variety of organic reaction mechanisms. Its reactions can be selectively targeted at either functional group, or reactions involving both can be investigated.
A notable example of its use in mechanistic studies is the kinetic analysis of its interaction with the enzyme acetylcholinesterase (AChE). Research has shown that 6-methyl-5-hepten-2-one (B42903) acts as a competitive inhibitor of AChE from both the electric eel and the cotton leafworm, Spodoptera littoralis. In these studies, the compound's ability to compete with the natural substrate for the enzyme's active site was quantified, providing valuable insights into the enzyme's mechanism of action and the potential for developing new enzyme inhibitors. The Michaelis constant (Kм) and the inhibition constant (Ki) were determined for both enzymes, highlighting differences in their sensitivity to the inhibitor.
The synthesis of 6-methyl-5-hepten-2-one itself has been the subject of mechanistic investigation, with various synthetic routes developed from starting materials such as acetylene (B1199291) and acetone (B3395972), or isobutylene (B52900) and formaldehyde. These synthetic pathways, including reactions like the Carroll rearrangement, provide a platform for studying reaction mechanisms and optimizing conditions for industrial-scale production.
Application in the Development of Analytical Standards and Reference Materials
In the field of analytical chemistry, the availability of pure and well-characterized compounds is essential for the accurate identification and quantification of substances in various matrices. 4-Hepten-2-one, 6-methyl- is commercially available as an analytical standard with a specified purity, often ≥97.0% as determined by gas chromatography (GC).
Its use as a reference material is crucial in applications such as food and beverage analysis, cosmetics, and the flavor and fragrance industry. The National Institute of Standards and Technology (NIST) provides comprehensive data for 6-methyl-5-hepten-2-one, including its mass spectrum and gas chromatography retention indices, which are vital for its unequivocal identification in complex mixtures. This data allows laboratories worldwide to calibrate their instruments and validate their analytical methods, ensuring the reliability of their results.
The following table summarizes some of the key physicochemical properties of 6-methyl-5-hepten-2-one that are important for its use as an analytical standard:
| Property | Value | Source |
| Molecular Formula | C8H14O | |
| Molecular Weight | 126.1962 g/mol | |
| CAS Number | 110-93-0 | |
| Boiling Point | 73 °C at 18 mmHg | |
| Density | 0.855 g/mL at 25 °C |
Exploration in Chemosensory and Bio-sensing Research Paradigms
The volatile nature and distinct odor of 4-Hepten-2-one, 6-methyl- have led to its investigation in the fields of chemosensation and bio-sensing. It is recognized as a naturally occurring biogenic volatile organic compound (VOC) emitted by plants and found in various fruits.
In the realm of insect chemosensation, 6-methyl-5-hepten-2-one has been identified as a compound that interacts with the olfactory systems of insects. For instance, it is known to occupy the active binding site of the odorant binding protein 1 (OBP1) in the mosquito Anopheles gambiae, which is thought to be a mechanism for repelling these insects by preventing the transport of key attractant odorants. This makes it a compound of interest in the development of new insect repellents and for studying the intricacies of insect olfaction.
Furthermore, 6-methyl-5-hepten-2-one has been identified as a volatile organic compound present in human breath. The analysis of VOCs in exhaled breath is a rapidly growing area of research for the non-invasive diagnosis of various diseases. The presence and concentration of specific VOCs, including 6-methyl-5-hepten-2-one, can serve as potential biomarkers for pathological conditions. This application in breath analysis highlights its potential role in the development of novel diagnostic tools and in understanding the metabolic processes associated with different health states.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 6-methyl-4-hepten-2-one with high purity?
- Methodology : Cyclization of intermediates like 3-hydroxy acids using acidic catalysts (e.g., boron trifluoride diethyl etherate) is a common approach. For example, 3-hydroxy-3,7-dimethyloct-6-enoic acid can be synthesized from 6-methyl-5-hepten-2-one and cyclized to yield derivatives . Ensure purity via fractional distillation or preparative chromatography, and confirm structural integrity using H NMR and mass spectrometry (MS) .
Q. Which analytical techniques are critical for characterizing 6-methyl-4-hepten-2-one and distinguishing it from structural isomers?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) paired with spectral libraries (e.g., NIST Chemistry WebBook) helps identify retention indices and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy, particularly C and DEPT-135, resolves stereochemical ambiguities. For example, the IUPAC Standard InChIKey (UHEPJGULSIKKTP-UHFFFAOYSA-N) confirms the compound’s identity .
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodology : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing reaction conditions (temperature, solvent, catalyst), purification steps, and spectroscopic data in the main text. Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials. For known compounds, cite prior synthesis protocols; for novel derivatives, provide full characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
